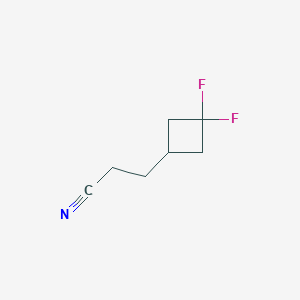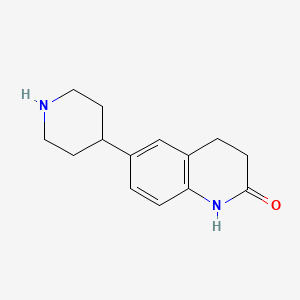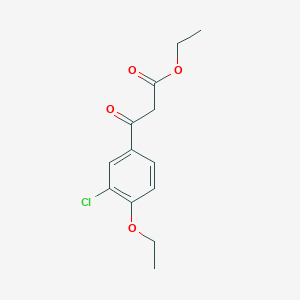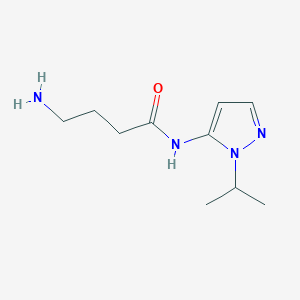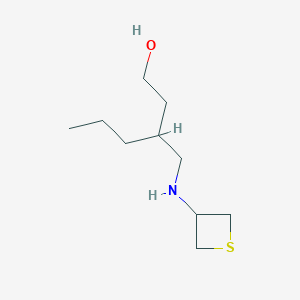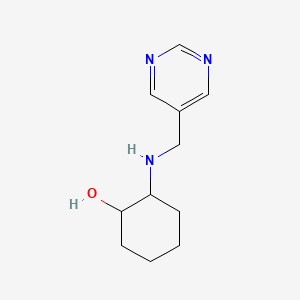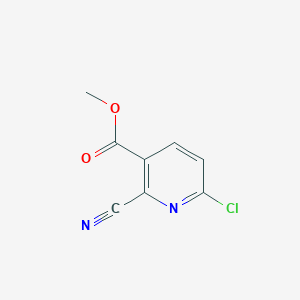
Methyl 6-chloro-2-cyanonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyanonicotinate typically involves the chlorination of methyl nicotinate followed by the introduction of a cyano group. One common method includes the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with cyanogen bromide to introduce the cyano group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 6-amino-2-cyanonicotinate derivatives.
Reduction: Formation of 6-chloro-2-aminonicotinate.
Oxidation: Formation of 6-chloro-2-cyanonicotinic acid.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-2-cyanonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-2-cyanonicotinate is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The presence of the chlorine and cyano groups allows it to participate in nucleophilic substitution and other reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.
Comparación Con Compuestos Similares
Methyl nicotinate: Lacks the chlorine and cyano groups, used as a vasodilator in topical applications.
Methyl 6-chloronicotinate: Similar structure but lacks the cyano group, used in organic synthesis.
Methyl 2-chloro-6-methoxynicotinate: Contains a methoxy group instead of a cyano group, used in different synthetic applications.
Uniqueness: Methyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chlorine and cyano groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and other specialized chemicals.
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-7(9)11-6(5)4-10/h2-3H,1H3 |
Clave InChI |
MJFYJKBTZAOPLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


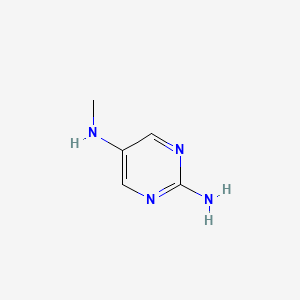
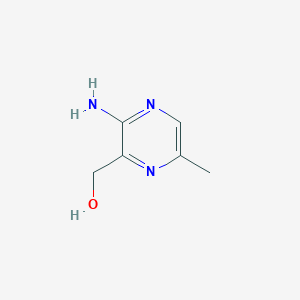
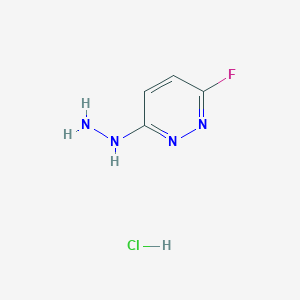

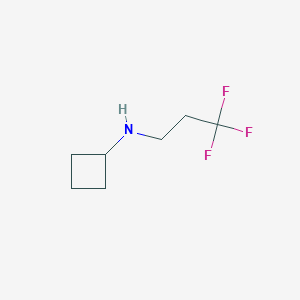
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)

